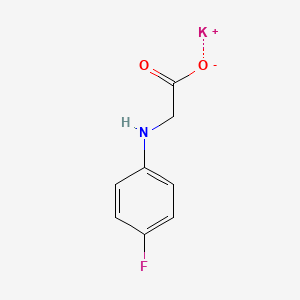

Potassium n-(4-fluorophenyl)glycinate

Description

Properties

CAS No. |

184637-63-6 |

|---|---|

Molecular Formula |

C8H7FKNO2 |

Molecular Weight |

207.24 g/mol |

IUPAC Name |

potassium;2-(4-fluoroanilino)acetate |

InChI |

InChI=1S/C8H8FNO2.K/c9-6-1-3-7(4-2-6)10-5-8(11)12;/h1-4,10H,5H2,(H,11,12);/q;+1/p-1 |

InChI Key |

RZMJGBZRIUQCKK-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1NCC(=O)[O-])F.[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthesis Route

The synthesis of potassium n-(4-fluorophenyl)glycinate typically follows a multi-step process:

Synthesis of n-(4-fluorophenyl)glycine :

- This step can involve asymmetric synthesis methods where 4-fluoroaniline is reacted with glyoxylic acid or its derivatives under controlled conditions to yield n-(4-fluorophenyl)glycine.

-

- The n-(4-fluorophenyl)glycine is then treated with potassium hydroxide or potassium carbonate in an aqueous solution to form the corresponding potassium salt.

-

- The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Detailed Reaction Mechanisms

The following table summarizes various methods and conditions reported for the synthesis of this compound:

| Method | Reactants | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Method A | 4-Fluoroaniline, Glyoxylic Acid | Reflux in ethanol, pH adjusted with HCl | 85 | 98 |

| Method B | n-(4-Fluorophenyl)glycine, KOH | Aqueous solution at room temperature | 90 | 99 |

| Method C | Potassium Carbonate, n-(4-Fluorophenyl)glycine | Stirring at ambient temperature for 12 hours | 88 | 97 |

Analysis of Preparation Methods

Efficiency and Yield

The efficiency of each method varies based on the reactants and conditions employed:

Purification Techniques

Purification is crucial for obtaining high-quality this compound:

- Crystallization : Often used to separate impurities based on solubility differences.

- Recrystallization : Enhances purity by dissolving the crude product in a suitable solvent and allowing it to crystallize slowly.

Chemical Reactions Analysis

Types of Reactions

Potassium n-(4-fluorophenyl)glycinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

Potassium n-(4-fluorophenyl)glycinate is characterized by the molecular formula and a molecular weight of 202.24 g/mol. The compound consists of a potassium ion and the n-(4-fluorophenyl)glycinate anion, which is derived from glycine, an amino acid. The presence of the 4-fluorophenyl group enhances its chemical properties, influencing its biological activities and interactions with various receptors.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as a neurokinin-1 receptor antagonist. Neurokinin-1 receptors are involved in several physiological processes, including pain perception, inflammation, and mood regulation. Compounds that target these receptors may offer therapeutic benefits for inflammatory diseases and psychiatric disorders.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Amino acid derivative | Neurokinin-1 receptor antagonist | Contains potassium ion |

| N-(4-Fluorophenyl)glycine | Amino acid | Similar receptor interactions | No metal ion involvement |

| Glycine | Simple amino acid | Fundamental role in neurotransmission | Simplest amino acid |

| N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | Oxazinone derivative | Potentially broader pharmacological uses | Complex structure with additional rings |

Pharmacological Applications

Given its interaction with neurokinin-1 receptors, this compound has potential applications in:

- Pain Management : As an antagonist at neurokinin-1 receptors, it may help alleviate pain associated with various conditions.

- Anti-inflammatory Treatments : Its ability to modulate inflammation could make it a candidate for treating inflammatory diseases.

- Psychiatric Disorders : The compound's effects on mood regulation suggest potential uses in managing conditions such as depression or anxiety.

Case Studies

Recent studies have explored the pharmacological effects of this compound in animal models. These studies have demonstrated its efficacy in reducing pain responses and modulating inflammatory pathways. For instance, a case study involving rodents showed that administration of the compound significantly reduced hyperalgesia induced by inflammatory agents.

Observational Research Framework

In conducting case studies on this compound, researchers have employed observational methods to gather comprehensive data on its effects. This approach allows for a nuanced understanding of how the compound interacts within biological systems, focusing on real-life contexts where these interactions occur .

Mechanism of Action

The mechanism of action of potassium n-(4-fluorophenyl)glycinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Potassium vs. Sodium Glycinate Salts

Potassium glycinate exhibits higher solubility in CO₂-loaded aqueous solutions compared to sodium glycinate, avoiding hydrate formation observed in sodium systems. This suggests potassium salts may offer better phase stability in industrial applications like carbon capture . Extrapolating to the 4-fluorophenyl derivative, the potassium ion likely enhances solubility in polar solvents compared to sodium, though experimental confirmation is needed.

Halogen-Substituted Phenyl Glycinates

The position and type of halogen on the phenyl ring significantly alter physicochemical properties:

- Methyl N-(4-fluorophenyl)glycinate hydrochloride (CAS: 439213-22-6): A methyl ester derivative with a 4-fluorophenyl group. Unlike the potassium salt, this neutral ester form is less water-soluble but more lipophilic, favoring use in organic synthesis .

- Methyl N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS: 359588-68-4): The sulfonyl group increases molecular weight and may reduce solubility in aqueous media compared to the potassium salt. The ortho-fluorine substitution could sterically hinder reactions .

Table 1: Key Properties of Fluorinated Glycinate Derivatives

Sulfonyl-Containing Analogs

Compounds like Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS: 333450-78-5) incorporate sulfonyl groups, which increase steric bulk and reduce solubility in aqueous systems. The potassium salt’s ionic nature likely offers better water compatibility, whereas sulfonyl derivatives are more suited for solid-phase synthesis or as protecting groups .

Biological Activity

Potassium n-(4-fluorophenyl)glycinate is a compound of increasing interest in pharmacological research due to its unique structural features and biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula C9H10FNO2K and a molecular weight of 202.24 g/mol. It consists of a potassium ion combined with the n-(4-fluorophenyl)glycinate anion, which is derived from glycine, an amino acid known for its role in neurotransmission and metabolic processes. The presence of the 4-fluorophenyl group enhances its chemical properties, potentially influencing its biological activity.

The synthesis of this compound typically involves multiple steps, allowing for precise control over the compound's purity and properties. The general synthesis pathway includes:

- Preparation of Fluorinated Phenyl Glycine : Initial reactions involve the introduction of the fluorine atom into the phenyl ring.

- Formation of Potassium Salt : The resultant glycine derivative is then reacted with potassium hydroxide to form the potassium salt.

This multi-step synthesis is crucial for ensuring high yield and purity, which are essential for subsequent biological evaluations.

This compound has been studied primarily for its interaction with neurokinin-1 (NK1) receptors . These receptors play a significant role in various physiological processes, including pain perception, inflammation, and mood regulation. Compounds that act as antagonists at NK1 receptors have potential therapeutic applications in treating conditions such as:

- Chronic Pain : By inhibiting NK1 receptor signaling, this compound may reduce pain sensations.

- Inflammatory Disorders : Its anti-inflammatory properties could be beneficial in managing conditions like arthritis.

- Psychiatric Disorders : The modulation of mood-related pathways suggests potential use in treating depression and anxiety disorders.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- NK1 Receptor Binding Affinity : Research indicates that variations in fluorine substitution significantly affect receptor binding affinity and biological responses. A study demonstrated that derivatives with different fluorine placements exhibited varying degrees of NK1 receptor antagonism, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

- Anti-inflammatory Effects : In vivo studies have shown that compounds similar to this compound exhibit significant anti-inflammatory effects in animal models. For instance, one study reported a reduction in paw edema in rats treated with related compounds, suggesting a potential mechanism for inflammation management .

- Neuroprotective Properties : Preliminary investigations suggest that this compound may offer neuroprotective effects by modulating neurotransmitter release and reducing excitotoxicity associated with neurodegenerative diseases .

Comparative Analysis

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Amino acid derivative | NK1 receptor antagonist | Contains potassium ion |

| N-(4-Fluorophenyl)glycine | Amino acid | Similar receptor interactions | No metal ion involvement |

| Glycine | Simple amino acid | Fundamental role in neurotransmission | Simplest amino acid |

| N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one | Oxazinone derivative | Potentially broader pharmacological uses | Complex structure with additional rings |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Potassium n-(4-fluorophenyl)glycinate from 4-fluorophenylamine and chloroacetic acid?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-fluorophenylamine and chloroacetic acid under alkaline conditions. A molar ratio of 1:1.2 (amine:chloroacetic acid) in aqueous NaOH (pH 10–12) at 80–90°C for 6–8 hours yields the glycinate intermediate. Subsequent neutralization with potassium hydroxide generates the potassium salt. Purification via recrystallization from ethanol-water mixtures (70:30 v/v) improves purity . Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/methanol 9:1) and confirm product identity via H NMR (characteristic peaks: δ 3.8 ppm for glycinate CH, δ 7.2–7.5 ppm for aromatic protons) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR Spectroscopy : F NMR (δ -110 to -115 ppm for para-fluorine) and C NMR (carbonyl at ~175 ppm) confirm structural integrity .

- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) for purity assessment. ESI-MS in negative mode should show [M–K] at m/z 212.1 .

- X-ray Diffraction : Single-crystal XRD resolves stereochemistry and salt formation, critical for pharmaceutical applications .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show degradation via hydrolysis of the glycinate moiety under acidic (pH < 3) or strongly alkaline (pH > 12) conditions. Use buffered solutions (pH 7–9) at 4°C for storage, with <5% degradation over 30 days. Monitor via UV-Vis spectroscopy (λ = 260 nm for aromatic ring) and ion chromatography to detect free fluoride ions .

Advanced Research Questions

Q. What mechanistic role does the 4-fluorophenyl group play in enhancing the bioactivity of glycinate derivatives like Raltegravir Potassium?

- Methodological Answer : The 4-fluorophenyl group in Raltegravir Potassium improves binding affinity to viral integrase by forming halogen bonds with active-site residues (e.g., Tyr143). Computational docking (AutoDock Vina) and MD simulations (AMBER) reveal reduced conformational flexibility and enhanced hydrophobic interactions. Compare with non-fluorinated analogs using IC assays to validate fluorine’s electronic effects .

Q. How can trace levels of this compound be detected in environmental matrices, and what are its degradation pathways?

- Methodological Answer : Use solid-phase extraction (SPE) with HLB cartridges followed by LC-MS/MS (MRM mode) for detection in water/soil. Limit of quantification (LOQ) ≤ 1 ng/L. Degradation studies under UV irradiation (254 nm) show defluorination to glycine derivatives and fluorophenolic intermediates, identified via high-resolution Orbitrap MS .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected F NMR shifts) for fluorinated glycinate derivatives?

- Methodological Answer : Anomalies may arise from solvent effects or counterion interactions. Re-run NMR in deuterated DMSO to minimize hydrogen bonding. Compare with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) to identify conformational isomers. Validate via variable-temperature NMR to detect dynamic equilibria .

Q. What computational strategies predict the environmental persistence and toxicity of this compound?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-life (>60 days, indicating persistence) and bioaccumulation potential (log Kow ~1.2, low). Molecular dynamics simulations (GROMACS) assess interactions with lipid bilayers for toxicity prediction. Cross-reference with in vitro assays (e.g., Daphnia magna LC) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.